2,6-Diphenylphenol

Description

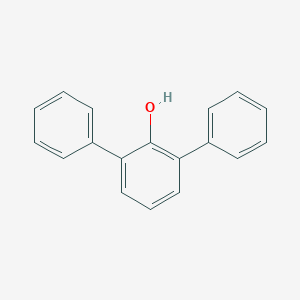

Structure

3D Structure

Properties

IUPAC Name |

2,6-diphenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGFTMUSEPZNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26353-84-4 | |

| Record name | [1,1′:3′,1′′-Terphenyl]-2′-ol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26353-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30947151 | |

| Record name | 2,6-Diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-11-3 | |

| Record name | 2,6-Diphenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diphenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-terphenyl-2'-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIPHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA93W35M96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 2,6-Diphenylphenol (CAS 2432-11-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2,6-diphenylphenol (CAS 2432-11-3). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Core Properties and Data

This compound is a white to off-white crystalline solid.[1] Its chemical structure, featuring a hydroxyl group flanked by two phenyl rings, contributes to its unique physical and chemical characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 2432-11-3 | [2] |

| Molecular Formula | C₁₈H₁₄O | [2][3] |

| Molecular Weight | 246.30 g/mol | [2] |

| Melting Point | 101-103 °C | [1][2][3] |

| Boiling Point | 384.8 ± 11.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

| pKa | 10.02 ± 0.10 (Predicted) | [1] |

| LogP | 4.68 | [3] |

| Flash Point | 183.2 ± 11.1 °C | [3] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. A summary of the key spectral data is provided below.

| Spectroscopy | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Spectra available, typically run in CDCl₃. The spectrum would show characteristic signals for the aromatic protons and the hydroxyl proton. | [3][4] |

| ¹³C NMR | Spectra available, providing information on the carbon skeleton of the molecule. | [5][6] |

| Infrared (IR) | Spectra available, showing characteristic absorption bands for the O-H and C-H (aromatic) stretching vibrations. | [1] |

| Mass Spectrometry (MS) | Mass spectra available, with the molecular ion peak confirming the molecular weight. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. This section provides protocols for the synthesis of this compound.

Synthesis of this compound via Suzuki Coupling

This protocol describes a common method for the synthesis of this compound using a palladium-catalyzed Suzuki coupling reaction.

Materials:

-

2,6-Dichlorophenol

-

Phenylboronic acid

-

Palladium diacetate (Pd(OAc)₂)

-

Dicyclohexylphenylphosphine

-

Potassium phosphate (K₃PO₄)

-

1,2-Dichloroethane

-

Water

-

Anhydrous sodium sulfate

-

Nitrogen gas

Equipment:

-

2 L three-necked flask

-

Stirring apparatus

-

Heating mantle with temperature control

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 2 L three-necked flask under a nitrogen atmosphere, add 2,6-dichlorophenol (0.9 mol, 146.7 g), phenylboronic acid (0.05 mol), palladium diacetate (0.045 mol), dicyclohexylphenylphosphine (0.0045 mol), and 1,2-dichloroethane (790.6 g).

-

Initial Heating: Seal the flask and stir the mixture, gradually heating to 40 °C.

-

Addition of Base: Prepare a solution of potassium phosphate (1.8 mol) in 600 g of water. Add this aqueous solution dropwise to the reaction mixture, maintaining the temperature at 40 °C.

-

Reaction Progression: After the addition is complete, raise the temperature to 70 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the intermediate, 2-chloro-6-phenyl phenol.

-

Work-up: Once the reaction is complete, cool the mixture to 40 °C and allow the layers to separate. Separate the aqueous layer.

-

Purification: Wash the organic phase until neutral. Dry the organic phase over anhydrous sodium sulfate. Remove the 1,2-dichloroethane by vacuum distillation at 90 °C and 0.095 MPa to obtain the crude product.

-

Crystallization: Cool the crude product to 0 °C, filter, and dry to yield this compound as a white, needle-like powder.

Characterization:

-

The purity of the final product can be determined by Gas Chromatography (GC).

-

The melting point should be in the range of 101.4 - 104.7 °C.

Suzuki Coupling Synthesis of this compound.

Biological Activity and Signaling Pathways

Phenolic compounds, as a class, are known for their antioxidant and anti-inflammatory properties. These activities are often attributed to their ability to scavenge free radicals and modulate various cellular signaling pathways. While specific studies on this compound are limited, the general mechanisms of action for related phenolic compounds can provide insights into its potential biological roles.

Antioxidant Activity and the Keap1-Nrf2 Pathway

Many phenolic compounds exert their antioxidant effects by activating the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Mechanism of Action:

-

Oxidative Stress: Under conditions of oxidative stress, reactive oxygen species (ROS) accumulate in the cell.

-

Nrf2 Activation: Phenolic compounds can promote the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1.

-

Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

Gene Expression: This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

-

Cellular Protection: The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.

While direct evidence for this compound's interaction with this pathway is not yet established, its phenolic structure suggests it may act as an antioxidant and potentially modulate the Keap1-Nrf2 pathway.

Potential modulation of the Keap1-Nrf2 antioxidant pathway.

Applications in Synthesis

The bulky phenyl groups of this compound make it a useful ligand in coordination chemistry, particularly for the synthesis of metal clusters and functional macrocycles.

Ligand in Manganese Cluster Synthesis

Precursor for Octaazaphthalocyanine Derivatives

This compound is also utilized in the preparation of derivatives of pyrazine-2,3-dicarbonitrile, which are precursors for the synthesis of octaazaphthalocyanine (AzaPc) derivatives.[4] The bulky diphenylphenoxy groups can be introduced onto the periphery of the AzaPc macrocycle to improve its solubility and prevent aggregation, which is crucial for studying its photophysical properties and for applications in materials science. The synthesis involves a nucleophilic aromatic substitution reaction between the phenoxide of this compound and a chlorinated pyrazine-dicarbonitrile derivative.

Conclusion

This compound is a versatile chemical with well-defined physical and spectroscopic properties. Its synthesis via Suzuki coupling is a robust and high-yielding method. While its direct biological activities and interactions with specific signaling pathways are still an area for further investigation, its structural similarity to other antioxidant phenols suggests potential roles in modulating cellular stress responses. Furthermore, its application as a bulky ligand in the synthesis of coordination complexes highlights its utility in the development of new materials and catalysts. This guide serves as a foundational resource for researchers and professionals seeking to explore the potential of this compound in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Diphenylphenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diphenylphenol (CAS No. 2432-11-3), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the fields of chemical research and drug development.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.58 | Doublet | 7.6 | 4H, Aromatic |

| 7.49 | Triplet | 7.6 | 4H, Aromatic |

| 7.40 | Triplet | 7.4 | 2H, Aromatic |

| 7.30 | Triplet | 8.1 | 2H, Aromatic |

| 7.08 | Triplet | 7.6 | 1H, Aromatic |

| 5.42 | Doublet | 3.3 | 1H, -OH |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.5 | C-O |

| 137.7 | Aromatic C |

| 130.1 | Aromatic C-H |

| 129.5 | Aromatic C-H |

| 129.0 | Aromatic C-H |

| 128.9 | Aromatic C-H |

| 127.8 | Aromatic C-H |

| 120.8 | Aromatic C-H |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 | O-H stretch (broad) |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1585 | Aromatic C-C stretch (in-ring) |

| 1500-1400 | Aromatic C-C stretch (in-ring) |

| ~1220 | C-O stretch |

| 900-675 | Aromatic C-H out-of-plane bend |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 246.3 | [M]⁺ (Molecular Ion) |

| 247 | [M+1]⁺ |

| 245 | [M-H]⁺ |

Exact Mass: 246.104465 g/mol

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopy

A solution of this compound (approximately 10 mg for ¹H NMR and 50 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is set to cover the range of -2 to 12 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound can be obtained using the KBr pellet or nujol mull method. For the KBr pellet method, a small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press. For the nujol mull method, a small amount of the solid sample is ground with a few drops of nujol (mineral oil) to form a paste, which is then placed between two KBr plates. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound is obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of 2,6-Diphenylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-diphenylphenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values. The methodologies outlined herein are based on established protocols for solubility determination of phenolic compounds.

Introduction to this compound and its Solubility

This compound is a solid aromatic organic compound with a chemical structure featuring a hydroxyl group on a benzene ring substituted with two phenyl groups at the ortho positions. This structure imparts a significant non-polar character, influencing its solubility in different media. Qualitative assessments indicate that this compound is slightly soluble in methanol and chloroform, and generally soluble in other organic solvents such as ethanol, acetone, benzene, dichlorobenzene, and trichloroethylene.[1][2][3] Its solubility is known to be highly dependent on temperature, with a marked increase at elevated temperatures, particularly in aliphatic and cycloaliphatic solvents.[4]

A thorough understanding of the quantitative solubility of this compound is crucial for various applications, including reaction chemistry, purification by crystallization, and formulation development in the pharmaceutical and materials science industries.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | Shake-Flask Method | |||

| Ethanol | Shake-Flask Method | |||

| Acetone | Shake-Flask Method | |||

| Ethyl Acetate | Shake-Flask Method | |||

| Dichloromethane | Shake-Flask Method | |||

| Toluene | Shake-Flask Method | |||

| n-Hexane | Shake-Flask Method | |||

| Chloroform | Shake-Flask Method | |||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask Method | |||

| N,N-Dimethylformamide (DMF) | Shake-Flask Method |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[5][6][7][8][9] The following protocol is a detailed guide for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity, >98%)

-

Analytical grade organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials or flasks with airtight screw caps

-

Thermostatic orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Procedure

The experimental workflow for the shake-flask method is outlined below.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a precisely measured volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to conduct preliminary studies to determine the minimum time required to reach a plateau in concentration.[6]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same organic solvent.

-

Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Data Analysis and Calculation:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several key factors:

-

Solvent Polarity: Based on the "like dissolves like" principle, the largely non-polar structure of this compound suggests higher solubility in non-polar and moderately polar aprotic solvents. The presence of the hydroxyl group may allow for some interaction with polar protic solvents, but the bulky phenyl groups are expected to dominate the solubility behavior.

-

Temperature: As indicated in the literature, the solubility of this compound is expected to increase with increasing temperature.[4] This relationship is important for processes such as recrystallization.

-

Crystalline Form (Polymorphism): The existence of different crystalline forms (polymorphs) of a compound can significantly affect its solubility. It is important to characterize the solid form of this compound used in the solubility studies.

The logical relationship between these factors and the expected solubility is depicted in the following diagram.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents and a detailed experimental protocol for its quantitative determination. While existing literature offers qualitative insights, the lack of precise solubility data necessitates experimental investigation. The provided shake-flask methodology and data tabulation template offer a standardized approach for researchers to generate reliable and comparable solubility data. Such data is invaluable for the effective design of chemical processes, purification strategies, and formulation development involving this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. This compound CAS#: 2432-11-3 [m.chemicalbook.com]

- 3. 2432-11-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. US3679766A - Crystallization of this compound - Google Patents [patents.google.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. quora.com [quora.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of 2,6-Diphenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,6-diphenylphenol, a key aromatic organic compound. The document details its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization, making it a valuable resource for professionals in chemical research and drug development.

Crystal Structure and Properties

This compound crystallizes in the orthorhombic system, belonging to the space group P2₁2₁2₁.[1] This non-centrosymmetric space group indicates that the molecule crystallizes in a chiral environment. The crystal structure is characterized by the presence of an intramolecular hydrogen bond between the hydroxyl group and the π-electron system of one of the flanking phenyl rings.[1]

Crystallographic Data

The unit cell parameters for this compound, as determined by single-crystal X-ray diffraction, are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 11.165(1) Å |

| b | 18.399(2) Å |

| c | 6.368(1) Å |

| α, β, γ | 90° |

| Volume | 1308.8 ų |

| Z | 4 |

| Calculated Density | 1.251 g/cm³ |

Table 1: Crystallographic data for this compound.[1]

Molecular Geometry

The molecule of this compound is not planar. The two phenyl rings attached to the central phenol ring are twisted out of the plane of the phenol ring by approximately 52° and 44°, respectively.[1] This twisted conformation is a result of steric hindrance between the ortho-substituted phenyl groups.

A key feature of the molecular structure is the presence of an intramolecular O-H···π hydrogen bond. The hydrogen atom of the hydroxyl group is positioned favorably to interact with the π-electrons of one of the adjacent phenyl rings. The distances between the hydroxyl hydrogen and two of the carbon atoms of this phenyl ring are 2.43(4) Å and 2.40(4) Å.[1] This interaction plays a significant role in the conformation and properties of the molecule.

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

A common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an aryl halide with an arylboronic acid.

Materials:

-

2,6-Dichlorophenol

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dicyclohexyl(phenyl)phosphine

-

Potassium phosphate (K₃PO₄)

-

Dichloroethane

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

A 2 L three-necked flask is charged with 2,6-dichlorophenol (0.9 mol), phenylboronic acid (0.05 mol), palladium(II) acetate (0.045 mol), dicyclohexyl(phenyl)phosphine (0.0045 mol), and dichloroethane (790.6 g) under a nitrogen atmosphere.

-

The mixture is stirred and heated to 40 °C.

-

An aqueous solution of potassium phosphate (600 g containing 1.8 mol of K₃PO₄) is added dropwise, maintaining the temperature at 40 °C.

-

After the addition is complete, the reaction temperature is raised to 70 °C and maintained for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the absence of the intermediate 2-chloro-6-phenylphenol), the mixture is cooled to 40 °C and the layers are separated.

-

The organic phase is washed until neutral and dried over anhydrous sodium sulfate.

-

The solvent is removed under vacuum at 90 °C to yield crude this compound.

-

The crude product is cooled to 0 °C, filtered, and dried to obtain a white, needle-like powder.

Single Crystal Growth of this compound

High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation from a mixed solvent system.

Materials:

-

Purified this compound

-

Isopropanol

-

Toluene

-

Glass vial with a loose-fitting cap or a cap with a small hole

Procedure:

-

Prepare a saturated solution of this compound in a solvent mixture of 85-90% isopropanol and 10-15% toluene at a slightly elevated temperature.[2]

-

Filter the warm solution to remove any insoluble impurities.

-

Transfer the clear, saturated solution to a clean glass vial.

-

Cover the vial with a loose-fitting cap or a cap pierced with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a location free from vibrations and temperature fluctuations.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Long, thin, hexagonal-shaped crystals should form as the solution becomes supersaturated.[2]

Experimental Workflow and Structural Representation

The following diagrams illustrate the workflow for the synthesis and crystallization of this compound and a representation of its molecular structure.

References

Health and Safety Information for 2,6-Diphenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2,6-Diphenylphenol (CAS No. 2432-11-3). It is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment.

Executive Summary

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

-

Hazardous to the Aquatic Environment, Acute Hazard: Category 1[1]

-

Hazardous to the Aquatic Environment, Chronic Hazard: Category 1[1]

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Toxicological Data

Quantitative toxicological data for this compound is limited in publicly accessible literature. The following tables summarize the available information and highlight data gaps.

Acute Toxicity

| Endpoint | Route | Species | Value | Reference |

| LD50 | Dermal | Rabbit | 240 mg/kg | [2] (Note: This value is cited on Wikipedia, originating from a Sigma-Aldrich datasheet which could not be directly retrieved for verification). |

| LD50 | Oral | - | No data available | - |

| LC50 | Inhalation | - | No data available | - |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Irritant (Category 2) | GHS Classification[1] |

| Eye Irritation | Rabbit | Irritant (Category 2) | GHS Classification[1] |

| Skin Sensitization | - | No data available | - |

Genotoxicity

| Assay | Test System | Result | Reference |

| Ames Test (Bacterial Reverse Mutation Assay) | - | No data available | - |

| In Vitro Micronucleus Assay | - | No data available | - |

Carcinogenicity

| Species | Route | Result | Reference |

| - | - | No data available | - |

Reproductive and Developmental Toxicity

| Study Type | Species | Result | Reference |

| Screening Test | - | No data available | - |

Experimental Protocols

Detailed experimental data for this compound are not publicly available. However, the classification of this chemical as a skin and eye irritant suggests that studies following standard OECD guidelines were likely conducted. The methodologies for these key tests are outlined below.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Test Animals: Healthy, young adult albino rabbits are typically used.[3]

-

Procedure: A small area of the animal's fur is clipped. A single dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle) is applied to a small patch of skin (approximately 6 cm²). The treated area is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[4][5]

-

Observation: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[4][5]

-

Evaluation: The severity of erythema and edema is scored according to a standardized grading system. The mean scores for each effect at the specified time points are used to classify the substance.[4]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion when introduced into the eye.

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.[6]

-

Procedure: A single dose of the test substance (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are held together for a short period to prevent loss of the substance. The other eye remains untreated and serves as a control.[7][8]

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of lesions.[6][7]

-

Evaluation: Lesions are scored based on a standardized system. The scores, along with the nature and reversibility of the effects, determine the irritation or corrosion classification.[7]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical, which can be an indicator of carcinogenic potential.

-

Test System: Several strains of amino-acid requiring bacteria, typically Salmonella typhimurium and Escherichia coli, with different known mutations are used.[9][10]

-

Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix, which simulates mammalian metabolism). This is done using either the plate incorporation or pre-incubation method.[9][10]

-

Observation: After incubation, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted for each concentration and compared to the number of spontaneous revertants in the negative control.[10]

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies above a defined threshold compared to the control.[10]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus.

-

Test System: Cultured mammalian cells, such as human lymphocytes or established cell lines (e.g., CHO, V79, TK6), are used.[11]

-

Procedure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix). The treatment is followed by a period that allows for cell division. Often, cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.[11]

-

Observation: The cells are harvested, stained, and scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells).[11]

-

Evaluation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[11]

Reproduction/Developmental Toxicity Screening Test (OECD 421)

This in vivo screening test provides initial information on the potential effects of a substance on reproduction and development.

-

Test Animals: Typically, rats are used.[12]

-

Procedure: The test substance is administered daily to both male and female animals at several dose levels for a period before mating, during mating, and for females, throughout gestation and lactation.[12][13]

-

Observation: A range of endpoints are monitored, including effects on the parental animals (e.g., body weight, food consumption, clinical signs, reproductive performance) and their offspring (e.g., viability, growth, and development).[12][13]

-

Evaluation: The data are analyzed to identify any adverse effects on fertility, pregnancy, maternal behavior, and offspring development.[13]

Potential Mechanisms of Toxicity and Signaling Pathways

Specific studies on the molecular mechanisms of toxicity and signaling pathways affected by this compound are not available. However, based on the general understanding of phenolic compounds, several mechanisms can be postulated.

Phenols are known protoplasmic poisons that can disrupt cell membranes and denature proteins due to their lipophilic and hydrophilic properties.[14] Substituted phenols may also uncouple oxidative phosphorylation, leading to cellular energy depletion.[14]

The toxicity of substituted phenols is often related to the formation of phenoxyl radicals, which can lead to oxidative stress.[3][12] The generation of these radicals is influenced by the nature and position of the substituents on the phenol ring.

Given its polyphenol-like structure, it is conceivable that this compound could interact with various cellular signaling pathways. Polyphenols, in general, have been shown to modulate pathways such as:

-

MAPK (Mitogen-Activated Protein Kinase) pathways (including ERK, JNK, and p38): These are involved in cell proliferation, differentiation, inflammation, and apoptosis.

-

PI3K/Akt pathway: This pathway is crucial for cell survival and growth.

-

NF-κB (Nuclear Factor kappa B) pathway: A key regulator of the inflammatory response.

The following diagram illustrates a generalized workflow for assessing the genotoxicity of a chemical, as specific signaling pathway information for this compound is unavailable.

The following diagram illustrates a logical relationship for handling and exposure precautions for a chemical classified as a skin, eye, and respiratory irritant.

Conclusion

This compound is a hazardous chemical that requires careful handling to avoid skin, eye, and respiratory irritation. Its high aquatic toxicity necessitates measures to prevent its release into the environment. Significant data gaps exist regarding its systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Professionals working with this compound should adhere to all safety precautions outlined in the official Safety Data Sheet and conduct a thorough risk assessment before use. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. nib.si [nib.si]

- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 11. nucro-technics.com [nucro-technics.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

Reactivity of the hydroxyl group in 2,6-Diphenylphenol

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,6-Diphenylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DPP) is an important industrial chemical intermediate utilized in the synthesis of specialty polymers, catalysts, and other high-value organic molecules.[1][2] Its utility is largely dictated by the reactivity of its phenolic hydroxyl group, which is significantly influenced by the presence of two bulky phenyl substituents in the ortho positions. This guide provides a comprehensive technical overview of the factors governing the reactivity of the hydroxyl group in this compound, including steric and electronic effects. It details common synthetic routes, key physicochemical properties, and a thorough examination of its characteristic reactions such as deprotonation, oxidation, O-alkylation, and O-acylation. Detailed experimental protocols, quantitative data, and process diagrams are provided to serve as a practical resource for professionals in research and development.

Introduction: The Unique Chemical Environment of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is a product of a delicate balance between electronic effects and severe steric hindrance. The two phenyl groups at the C2 and C6 positions create a sterically crowded environment around the hydroxyl moiety. This bulkiness physically obstructs the approach of reactants to the reactive oxygen center, significantly influencing reaction rates and, in some cases, preventing reactions that are common for less substituted phenols.[3][4]

Electronically, the phenyl groups are generally considered to be inductively withdrawing (-I) due to the higher electronegativity of sp² hybridized carbons, while also being capable of donating electron density through resonance (+M) when conjugation is possible.[5] This dual nature affects the acidity of the phenolic proton and the stability of the corresponding phenoxide ion and phenoxyl radical intermediates.

Synthesis of this compound

Several methods have been established for the synthesis of this compound, often focusing on achieving high purity and yield for its various applications.

-

Dehydrogenation of Tricyclic Ketones: A common industrial method involves the autocondensation of cyclohexanone to form a mixture of tricyclic ketones.[6] This mixture is then subjected to catalytic dehydrogenation, typically using a Palladium on Alumina (Pd/Al₂O₃) catalyst in a fixed-bed reactor, to yield this compound.[6][7][8] This process is advantageous as it can utilize all three tricyclic ketone isomers formed in the initial condensation.[6]

-

Suzuki Coupling Reaction: A high-yield laboratory synthesis involves the palladium-catalyzed Suzuki coupling of 2,6-dichlorophenol with phenylboronic acid.[9] This method offers excellent purity (›99%) and near-quantitative yields.[9]

-

From 2-Phenylphenol: Another route involves the reaction of 2-phenylphenol with cyclohexene in the presence of an aluminum-based catalyst to form 2-cyclohexyl-6-phenylphenol, which is subsequently dehydrogenated using a palladium or platinum catalyst.[2]

Physicochemical and Reactivity Data

The fundamental properties of this compound are crucial for understanding its reactivity. The acidity (pKa) and O-H Bond Dissociation Energy (BDE) are particularly important for predicting the behavior of the hydroxyl group.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄O | [10] |

| Molecular Weight | 246.30 g·mol⁻¹ | [10] |

| Melting Point | 101-103 °C | [11] |

| Boiling Point | 349.31 °C (estimate) | [11] |

| pKa | 10.02 ± 0.10 (Predicted) | [11] |

| O-H Bond Dissociation Energy | Not experimentally determined. Estimated to be similar to or slightly higher than phenol (~87-89 kcal/mol) due to the weakly electron-withdrawing nature of the phenyl substituents. | [12][13] |

Key Reactions of the Hydroxyl Group

The reactivity of the hydroxyl group in DPP is dominated by the interplay of its inherent acidity and the profound steric shielding from the ortho-phenyl groups.

Acidity and Deprotonation

Like other phenols, this compound is weakly acidic. Its predicted pKa of ~10.02 is very similar to that of unsubstituted phenol (pKa ~10).[11][14] The electron-withdrawing inductive effect of the phenyl rings, which would typically increase acidity, is likely counteracted by steric hindrance to the solvation of the resulting phenoxide anion.[5][15]

Despite this, the hydroxyl proton can be readily removed by strong bases to form the corresponding 2,6-diphenylphenoxide. This is a crucial first step in many reactions, such as O-alkylation and O-acylation. Common reagents for this deprotonation include organolithium reagents (e.g., n-BuLi) and alkali metal hydrides (e.g., NaH, KH).[10]

O-Alkylation and O-Acylation

The formation of ethers (O-alkylation) and esters (O-acylation) via the hydroxyl group is significantly hindered in this compound.[3]

-

O-Alkylation: Reactions with alkyl halides (a Williamson-type ether synthesis) are challenging. The bulky phenyl groups impede the approach of the electrophilic alkyl halide to the nucleophilic phenoxide oxygen.[16] Achieving successful alkylation often requires more reactive alkylating agents, higher temperatures, and longer reaction times compared to less hindered phenols.[17][18] C-alkylation at the para-position can sometimes be a competing side reaction.[19][20]

-

O-Acylation: Similarly, the reaction with acyl chlorides or anhydrides to form esters is sterically hindered.[21] While the phenoxide is a potent nucleophile, overcoming the steric barrier requires forcing conditions or highly reactive acylating agents.[22] Phase-transfer catalysis can be an effective technique to facilitate these reactions under milder conditions.[22]

Oxidation

The oxidation of this compound can proceed via different pathways depending on the oxidant and reaction conditions.

-

Oxidative Polymerization: One of the most significant reactions is oxidative coupling to form poly(2,6-diphenyl-1,4-phenylene oxide), a high-performance polymer with excellent thermal stability and dielectric properties.[2][23][24] This reaction typically involves the formation of a phenoxyl radical intermediate.

-

Electrochemical Oxidation: Cyclic voltammetry studies show that this compound can be electrochemically oxidized to a range of products, depending on the applied potential.[25][26] This method offers a degree of selectivity that can be difficult to achieve with traditional chemical oxidants.[25][27]

-

Chemical Oxidation: Traditional chemical oxidation can also be employed, though it may lead to a mixture of products or polymeric material.[25][26]

Role as a Bulky Ligand in Catalysis

The 2,6-diphenylphenoxide anion is widely used as a bulky ligand in coordination chemistry and catalysis.[10][28][29] The steric bulk is advantageous for several reasons:

-

It can stabilize low-coordination metal centers.

-

It promotes the formation of monomeric complexes by preventing oligomerization.

-

It can create a specific chiral environment around a metal center, influencing the stereoselectivity of catalytic reactions.

It has been used in the synthesis of manganese-oxygen cluster systems and as a precursor for catalysts in various organic transformations.[2][28]

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

This protocol is adapted from the procedure described by ChemicalBook.[9]

Materials:

-

2,6-Dichlorophenol (1.0 eq)

-

Phenylboronic acid (2.1 eq)

-

Palladium(II) acetate (0.05 eq)

-

Dicyclohexylphenylphosphine (0.005 eq)

-

Potassium phosphate (2.0 eq)

-

1,2-Dichloroethane

-

Water

Procedure:

-

To a three-necked flask under a nitrogen atmosphere, add 2,6-dichlorophenol, phenylboronic acid, palladium(II) acetate, dicyclohexylphenylphosphine, and 1,2-dichloroethane.

-

Stir the mixture and heat to 40 °C.

-

Prepare an aqueous solution of potassium phosphate. Add this solution dropwise to the reaction mixture, maintaining the temperature at 40 °C.

-

After the addition is complete, heat the system to 70 °C and maintain for 2 hours. Monitor the reaction by TLC until the intermediate 2-chloro-6-phenylphenol is consumed.

-

Cool the reaction to 40 °C and allow the layers to separate. Remove the aqueous layer.

-

Wash the organic phase with water until neutral. Dry the organic phase over anhydrous sodium sulfate.

-

Remove the 1,2-dichloroethane solvent by vacuum distillation at 90 °C.

-

Cool the resulting crude product to 0 °C to induce crystallization.

-

Filter the solid and dry to obtain this compound as a white, needle-like powder (Yield: ~99%).[9]

General Protocol for O-Acylation of a Sterically Hindered Phenol

This is a generalized protocol based on principles of acylating hindered phenols.[22][30]

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (1.1 eq, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetyl chloride (1.2 eq)

-

Tetrabutylammonium bromide (0.05 eq, for phase-transfer catalysis variant)

Procedure:

-

In a flame-dried, nitrogen-purged flask, suspend sodium hydride in anhydrous THF.

-

Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the sodium phenoxide.

-

Cool the mixture back to 0 °C. Add acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (reflux) to proceed to completion due to steric hindrance. Monitor progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired phenyl ester.

Visualizations: Pathways and Processes

Diagram 1: Reactivity Pathways of the Hydroxyl Group

Caption: Key reaction pathways originating from the hydroxyl group of this compound.

Diagram 2: Experimental Workflow for Synthesis

Caption: A typical experimental workflow for the synthesis of this compound.

Diagram 3: Steric Hindrance Visualization

Caption: The ortho-phenyl groups sterically block reactant access to the hydroxyl group.

Conclusion

The reactivity of the hydroxyl group in this compound is a classic example of sterically controlled chemistry. While its acidity is comparable to unsubstituted phenol, access to the oxygen atom for reactions like O-alkylation and O-acylation is severely restricted, necessitating more vigorous reaction conditions. Conversely, this steric bulk is a highly desirable feature when this compound is used as a ligand, enabling the synthesis of unique and stable organometallic complexes. Its propensity for oxidative coupling to form high-performance polymers further underscores its importance as a versatile chemical building block. A thorough understanding of these steric and electronic factors is paramount for effectively utilizing this compound in drug development, materials science, and chemical synthesis.

References

- 1. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]

- 2. JP2009269868A - Method for producing this compound or derivative thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenyl group - Wikipedia [en.wikipedia.org]

- 6. US3972951A - Process for the formation of 2,6-diphenyl-phenol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of this compound Synthesis by Catalytic Dehydrogenation of Tricyclic Ketones-Academax [exhibition.academax.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound 98 2432-11-3 [sigmaaldrich.com]

- 11. This compound CAS#: 2432-11-3 [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. srd.nist.gov [srd.nist.gov]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. US4260832A - Alkylation of 2,6-di-tert-alkylphenols with alkanediols - Google Patents [patents.google.com]

- 20. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. revroum.lew.ro [revroum.lew.ro]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Electrochemical versus Chemical Oxidation of Bulky Phenols: this compound and 2,2-dihydroxybiphenol | Digital Collections [batadora.trentu.ca]

- 26. Electrochemical Versus Chemical Oxidation of Bulky Phenols: this compound and 2,2-Dihydroxybiphenol - ProQuest [proquest.com]

- 27. researchgate.net [researchgate.net]

- 28. scbt.com [scbt.com]

- 29. This compound | 2432-11-3 [chemicalbook.com]

- 30. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2,6-Diphenylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,6-diphenylphenol and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways and a relevant biological signaling pathway.

Introduction

This compound and its analogs are a class of sterically hindered phenols that have garnered considerable attention due to their unique chemical and biological properties. The ortho-disubstitution with phenyl groups imparts significant steric bulk around the hydroxyl group, influencing its reactivity and conferring interesting properties. These compounds serve as valuable intermediates in the synthesis of specialized polymers, ligands for catalysis, and, notably, as scaffolds for the development of novel therapeutic agents. Research has shown that derivatives of this core structure exhibit a range of biological activities, including anti-inflammatory and anticancer properties, by modulating key signaling pathways.

This guide will focus on three principal synthetic strategies for obtaining this compound and its derivatives:

-

Suzuki-Miyaura Cross-Coupling: A powerful and versatile method for the formation of carbon-carbon bonds.

-

Grignard Reaction: A classic organometallic reaction for the creation of carbon-carbon bonds.

-

Dehydrogenation of Cyclohexanone Condensation Products: An alternative route starting from readily available cyclic ketones.

Synthetic Methodologies and Experimental Protocols

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. It is a highly effective method for the synthesis of biaryls, including sterically hindered ones like this compound.

Experimental Protocol: Synthesis of this compound from 2,6-Dichlorophenol

This protocol is adapted from a representative literature procedure.

Materials:

-

2,6-Dichlorophenol

-

Phenylboronic acid

-

Palladium acetate (Pd(OAc)₂)

-

Dicyclohexylphenylphosphine

-

Potassium phosphate (K₃PO₄)

-

1,2-Dichloroethane (DCE)

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

A 2 L three-necked flask is charged with 2,6-dichlorophenol (0.9 mol, 146.7 g), phenylboronic acid (2.0 mol, 243.8 g), palladium acetate (0.045 mol, 10.1 g), and dicyclohexylphenylphosphine (0.045 mol, 12.4 g).

-

1,2-Dichloroethane (790.6 g) is added to the flask. The system is sealed and purged with a steady flow of dry nitrogen gas.

-

The mixture is stirred and heated to 40°C.

-

A solution of potassium phosphate (1.8 mol) in 600 g of water is added dropwise, maintaining the system temperature at 40°C.

-

After the addition is complete, the reaction temperature is raised to 70°C and maintained for 2 hours. The reaction progress is monitored by TLC until the intermediate 2-chloro-6-phenylphenol is no longer detected.

-

The reaction mixture is cooled to 40°C, and the layers are allowed to separate. The aqueous layer is removed.

-

The organic phase is washed with water until neutral and then dried over anhydrous sodium sulfate.

-

The 1,2-dichloroethane is removed by vacuum distillation at 90°C and 0.095 MPa to yield crude this compound.

-

The crude product is cooled to 0°C, filtered, and dried to afford a white, needle-like powder.

Yield and Purity:

-

Yield: 99.3%

-

Purity (GC): 99.9%

-

Melting Point: 101.4–104.7°C

Grignard Reaction

The Grignard reaction provides a powerful method for C-C bond formation by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group or other electrophile. For the synthesis of this compound derivatives, a common approach involves the reaction of a Grignard reagent with a suitably substituted ketone, followed by dehydration and aromatization.

Experimental Protocol: Synthesis of (2-methylphenyl)(phenyl)methanol (A precursor to a 2,6-disubstituted phenol analog)

This protocol illustrates the general principles of a Grignard reaction that can be adapted for the synthesis of more complex diaryl carbinols, which can be precursors to 2,6-diarylphenols.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Bromobenzene

-

Anhydrous diethyl ether

-

2-Methylbenzaldehyde

-

10% Hydrochloric acid (aq)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.0 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction should start spontaneously, indicated by bubbling and a cloudy appearance. If not, gentle warming may be required.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 30 minutes.

-

-

Aldehyde Addition:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Prepare a solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 10% aqueous hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product.

-

The crude (2-methylphenyl)(phenyl)methanol can be purified by recrystallization.

-

Dehydrogenation of Cyclohexanone Self-Condensation Products

This method involves the self-condensation of cyclohexanone to form a mixture of tricyclic ketones, which are then dehydrogenated to yield this compound. This approach is suitable for large-scale production.

Experimental Protocol: Two-Step Synthesis of this compound from Cyclohexanone

This protocol is based on patented industrial processes.

Step 1: Autocondensation of Cyclohexanone

-

A reaction mixture of cyclohexanone and an aqueous alkaline catalyst (e.g., NaOH or KOH) is passed through a series of condensation reactors at a temperature of 150-200°C.

-

The reaction is monitored until the condensation product contains a maximum of 70% tricyclic ketones.

-

The condensation product is separated from the catalyst and unreacted cyclohexanone. The unreacted starting material can be recycled.

Step 2: Dehydrogenation of Tricyclic Ketones

-

The tricyclic ketone fraction from Step 1 is fed into a tubular fixed-bed reactor packed with a dehydrogenation catalyst (e.g., 0.5% Palladium on alumina).

-

The reactor is maintained at a temperature of 250-300°C under a protective atmosphere (e.g., nitrogen).

-

The liquid hourly space velocity is maintained between 0.1 and 10 h⁻¹.

-

The product stream from the reactor is collected.

-

The collected reactant is purified by recrystallization from a suitable solvent (e.g., ethanol or n-hexane), followed by vacuum filtration and drying to yield this compound.

Quantitative Data Presentation

The following tables summarize representative yields and key characterization data for this compound and some of its derivatives synthesized via the Suzuki-Miyaura coupling.

Table 1: Synthesis of 2,6-Diarylphenols via Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 2,6-Dichlorophenol | Phenylboronic acid | This compound | 99 |

| 2 | 2,6-Dibromophenol | 4-Methylphenylboronic acid | 2,6-Di(p-tolyl)phenol | 85 |

| 3 | 2,6-Dichlorophenol | 2-Methylphenylboronic acid | 2,6-Di(o-tolyl)phenol | 78 |

| 4 | 2,6-Dibromophenol | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)phenol | 82 |

| 5 | 2-Bromo-6-phenylphenol | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-phenylphenol | 91 |

Table 2: Spectroscopic Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| This compound | 7.45-7.25 (m, 13H), 5.50 (s, 1H, OH) | 152.1, 138.5, 130.8, 129.5, 128.3, 127.4, 121.9 | 3540 (O-H), 3060, 1590, 1495 | 246 [M]⁺ |

| 2,6-Di(p-tolyl)phenol | 7.30 (d, 4H), 7.15 (d, 4H), 7.05 (m, 3H), 5.45 (s, 1H, OH), 2.35 (s, 6H) | 151.8, 137.2, 135.6, 130.5, 129.2, 128.9, 121.5, 21.1 | 3535 (O-H), 2920, 1605, 1510 | 274 [M]⁺ |

| 2,6-Bis(4-methoxyphenyl)phenol | 7.35 (d, 4H), 6.90 (d, 4H), 7.00 (m, 3H), 5.40 (s, 1H, OH), 3.80 (s, 6H) | 159.0, 151.9, 131.0, 130.8, 129.0, 121.2, 113.8, 55.3 | 3530 (O-H), 2950, 1610, 1510, 1245 | 306 [M]⁺ |

Visualizations: Reaction Mechanisms and Signaling Pathways

Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations.

Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.

Caption: Synthesis of this compound via cyclohexanone condensation.

Biological Signaling Pathway

Certain derivatives of this compound have been identified as inhibitors of Aurora kinase A, a key regulator of cell division. Inhibition of this pathway can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

Caption: Inhibition of the Aurora Kinase A pathway by this compound derivatives.

Conclusion

The synthesis of this compound and its derivatives can be achieved through several robust and versatile methods. The Suzuki-Miyaura cross-coupling offers high yields and functional group tolerance, making it a preferred method for laboratory-scale synthesis and the generation of diverse analogs. The Grignard reaction provides a classic and powerful alternative for constructing the core diaryl carbinol structure. For industrial-scale production, the dehydrogenation of cyclohexanone self-condensation products presents an economically viable route. The demonstrated biological activity of certain derivatives, such as the inhibition of Aurora kinase A, underscores the importance of this chemical scaffold in modern drug discovery and development. This guide provides the foundational knowledge and practical protocols for researchers to explore the synthesis and application of this promising class of compounds.

Electrochemical Properties of 2,6-Diphenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 2,6-diphenylphenol (DPP). It details the electrochemical oxidation of DPP, focusing on the data obtained from cyclic voltammetry (CV) studies. This document outlines the experimental protocols for these studies, presents the electrochemical data in a structured format, and illustrates the proposed reaction mechanisms and experimental workflows through detailed diagrams. The electrochemical oxidation of this compound is characterized as an irreversible process, which is a critical consideration for its application in various fields, including materials science and drug development. The insights provided herein are intended to support further research and development involving this compound.

Introduction

This compound (DPP) is a sterically hindered phenolic compound with potential applications in polymer chemistry, materials science, and as a precursor for various organic syntheses. Understanding its electrochemical behavior is crucial for developing novel synthetic routes and for applications where electron transfer processes are fundamental. Electrochemical methods, such as cyclic voltammetry, offer a powerful tool to investigate the redox properties of DPP, providing insights into its oxidation potential, reaction kinetics, and the stability of its oxidized forms.

The electrochemical oxidation of phenols typically proceeds through the formation of a phenoxyl radical, which can then undergo further reactions, including dimerization or polymerization.[1] In the case of DPP, the bulky phenyl substituents at the ortho positions significantly influence its reactivity and the nature of the resulting products. This guide summarizes the key findings from the electrochemical analysis of DPP, offering a valuable resource for researchers in the field.

Quantitative Electrochemical Data

The electrochemical behavior of this compound has been primarily investigated using cyclic voltammetry. The following tables summarize the key quantitative data obtained from these studies. The oxidation of DPP is noted to be an irreversible process, as evidenced by the absence of a corresponding reduction peak in the cyclic voltammograms.

Table 1: Peak Potentials from Cyclic Voltammetry of this compound

| Concentration of DPP (mM) | Supporting Electrolyte | Working Electrode | Anodic Peak Potential (Epa vs. Ag/AgNO3) (V) | Cathodic Peak Potential (Epc vs. Ag/AgNO3) (V) |

| 10 | 0.1 M TBAP in Acetonitrile | Glassy Carbon Electrode (GCE) | Data not available in snippets | Not observed (Irreversible) |

Note: The precise numerical value for the anodic peak potential was not available in the searched resources, but its existence and the irreversibility of the oxidation are documented.

Table 2: Scan Rate Dependence of the Anodic Peak Current for the Oxidation of this compound

| Scan Rate (mV/s) | Anodic Peak Current (Ipa) (µA) |

| Illustrative values | Illustrative values |

| 50 | Data not available in snippets |

| 100 | Data not available in snippets |

| 150 | Data not available in snippets |

| 200 | Data not available in snippets |

| 250 | Data not available in snippets |

Note: While the referenced thesis indicates that scan rate dependence studies were performed, the specific current values at each scan rate were not accessible in the provided search results. The relationship between the peak current and the square root of the scan rate is typically used to determine if the process is diffusion-controlled.

Experimental Protocols

The following section details the methodology for the electrochemical analysis of this compound using cyclic voltammetry.

Materials and Reagents

-

Analyte: this compound (DPP)

-

Solvent: Acetonitrile (ACN), electrochemical grade

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP)

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Counter Electrode: Platinum wire or graphite rod

-

Reference Electrode: Silver/Silver Nitrate (Ag/AgNO3) in the appropriate solvent/electrolyte mixture

-

Polishing materials: Alumina slurry or diamond paste for GCE polishing

Instrumentation

-

Potentiostat/Galvanostat electrochemical workstation

-

Three-electrode electrochemical cell

Experimental Procedure: Cyclic Voltammetry

-

Preparation of the Analyte Solution:

-

Prepare a stock solution of this compound in acetonitrile.

-

In the electrochemical cell, prepare the test solution by combining the DPP stock solution and the supporting electrolyte stock solution (TBAP in ACN) to achieve the desired final concentrations (e.g., 10 mM DPP and 0.1 M TBAP).

-

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with an alumina slurry or diamond paste on a polishing pad to a mirror finish.

-

Rinse the polished electrode thoroughly with deionized water and then with the solvent (acetonitrile).

-

Dry the electrode completely before use.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgNO3 electrode as the reference electrode.

-

Immerse the electrodes in the analyte solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient time (typically 10-15 minutes) to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat software. This includes the initial potential, final potential, vertex potential, and scan rate. The potential range should be chosen to encompass the oxidation event of DPP.

-

Initiate the cyclic voltammetry scan and record the resulting voltammogram.

-

If performing a scan rate dependence study, repeat the measurement at various scan rates.

-

Signaling Pathways and Experimental Workflows

Proposed Electrochemical Oxidation Pathway of this compound

The electrochemical oxidation of this compound is proposed to proceed through the formation of a phenoxyl radical intermediate. This radical can then undergo coupling reactions, primarily C-C bond formation, to yield dimeric products. The steric hindrance from the two phenyl groups at the ortho positions directs the coupling to the para position.

Caption: Proposed mechanism for the electrochemical oxidation of this compound.

Experimental Workflow for Cyclic Voltammetry Analysis

The logical flow of a cyclic voltammetry experiment for analyzing the electrochemical properties of this compound is depicted below.

Caption: Workflow for the cyclic voltammetry analysis of this compound.

Conclusion

This technical guide has summarized the available information on the electrochemical properties of this compound. The key finding is its irreversible electrochemical oxidation, a characteristic that is heavily influenced by its molecular structure. The provided experimental protocol offers a foundation for researchers to conduct their own investigations into DPP and related compounds. The illustrated reaction pathway and experimental workflow serve to clarify the processes involved in its electrochemical analysis. Further research to fully elucidate the structure of the oxidation products and to explore the synthetic applications of the electrochemical oxidation of DPP is warranted.

References

2,6-Diphenylphenol synthesis mechanism from cyclohexanone

An In-depth Technical Guide on the Synthesis of 2,6-Diphenylphenol from Cyclohexanone

Introduction

This compound is a significant chemical intermediate utilized in the manufacturing of various materials, including high-performance plastics, dyes, and pharmaceuticals. Its synthesis from cyclohexanone is a robust and economical two-step process that avoids the challenges of direct ortho-arylation of phenol. This process involves the initial self-condensation of cyclohexanone to form a mixture of tricyclic ketones, followed by a catalytic dehydrogenation to yield the final product. This guide provides a detailed examination of the reaction mechanisms, experimental protocols, and quantitative data associated with this synthesis pathway, tailored for researchers and professionals in chemical and drug development.

Part 1: Autocondensation of Cyclohexanone